molecular formula C11H20N2O3 B3075541 Isopentyl 2-(3-oxo-2-piperazinyl)acetate CAS No. 1032338-42-3

Isopentyl 2-(3-oxo-2-piperazinyl)acetate

Cat. No. B3075541
M. Wt: 228.29 g/mol
InChI Key: OUOFXRBOCHZNSL-UHFFFAOYSA-N
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Description

Isopentyl 2-(3-oxo-2-piperazinyl)acetate is a chemical compound with the molecular formula C11H20N2O3 . It has a molecular weight of 228.29 . The IUPAC name for this compound is isopentyl (3-oxo-2-piperazinyl)acetate .


Molecular Structure Analysis

The InChI code for Isopentyl 2-(3-oxo-2-piperazinyl)acetate is 1S/C11H20N2O3/c1-8(2)3-6-16-10(14)7-9-11(15)13-5-4-12-9/h8-9,12H,3-7H2,1-2H3,(H,13,15) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Isopentyl 2-(3-oxo-2-piperazinyl)acetate is a solid . More detailed physical and chemical properties could not be found in the web search results.

Scientific Research Applications

Photoluminescence Properties

A study on the synthesis, crystal structures, and photoluminescence properties of two 2D coordination polymer compounds utilized a drug ligand structurally related to Isopentyl 2-(3-oxo-2-piperazinyl)acetate. The compounds exhibited strong blue fluorescence upon UV irradiation, demonstrating potential applications in materials science and photoluminescence research (Liang-cai Yu et al., 2006).

Synthesis Catalysis

Research on the synthesis of isopentyl acetate, a related ester, highlighted the efficiency of solid superacid SO_4^2-/TiO_2 as a catalyst. This study revealed the potential of such catalysts in esterification processes, which could be relevant for the synthesis of compounds similar to Isopentyl 2-(3-oxo-2-piperazinyl)acetate (Lu Ping, 2004).

Biological Functions in Honeybees

Investigations into the functions of alarm substances in honeybees, including isopentyl acetate, shed light on the complex chemical communication within bee colonies. Such studies contribute to our understanding of natural compounds' roles in animal behavior and ecology (N. Balderrama et al., 2002).

Cytotoxicity of Triterpene Derivatives

A study on the cytotoxicity of triterpene carboxylic acid amides, including those with piperazinylamides, provided insights into the structural factors influencing the cytotoxicity of such compounds. This research could inform the development of new therapeutic agents, including modifications of Isopentyl 2-(3-oxo-2-piperazinyl)acetate (Benjamin Brandes et al., 2020).

Antiproliferative Agents

The synthesis and evaluation of pentacyclic triterpenes bearing a moiety similar to Isopentyl 2-(3-oxo-2-piperazinyl)acetate demonstrated significant antiproliferative activities. Such studies highlight the potential of these compounds in cancer research and drug development (Chun-hui Zhao et al., 2015).

Safety And Hazards

Isopentyl 2-(3-oxo-2-piperazinyl)acetate is considered an irritant . Safety data sheets (SDS) are available for more detailed safety information .

properties

IUPAC Name

3-methylbutyl 2-(3-oxopiperazin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-8(2)3-6-16-10(14)7-9-11(15)13-5-4-12-9/h8-9,12H,3-7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOFXRBOCHZNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)CC1C(=O)NCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopentyl 2-(3-oxo-2-piperazinyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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